![molecular formula C44H62Cl2NO3PPdS B15073105 ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-BuXphos Pd G4: is a fourth-generation Buchwald precatalyst. It is a palladium complex with a biarylphosphine ligand, specifically designed to facilitate cross-coupling reactions. This compound is known for its high stability, solubility in common organic solvents, and efficiency in catalyzing various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of t-BuXphos Pd G4 involves the methylation of the amino group on the biphenyl backbone, which distinguishes it from the third-generation precatalysts . The synthetic route typically includes the following steps:
Ligand Synthesis: The biarylphosphine ligand is synthesized through a series of reactions involving the coupling of aryl halides with phosphines.
Complex Formation: The ligand is then complexed with palladium to form the t-BuXphos Pd G4 complex.
Industrial Production Methods: Industrial production of t-BuXphos Pd G4 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: t-BuXphos Pd G4 is primarily used in cross-coupling reactions, including:
Buchwald-Hartwig Cross Coupling: This reaction involves the formation of carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.
Common Reagents and Conditions:
Reagents: Aryl halides, boronic acids, amines, and bases such as potassium carbonate or sodium tert-butoxide.
Major Products: The major products of these reactions are biaryl compounds, aryl amines, and other substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Chemistry: t-BuXphos Pd G4 is extensively used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, t-BuXphos Pd G4 is used to synthesize biologically active compounds, including potential drug candidates. Its ability to facilitate the formation of carbon-nitrogen bonds is crucial in the development of many therapeutic agents .
Industry: In the industrial sector, t-BuXphos Pd G4 is used in the production of fine chemicals and materials. Its efficiency and stability make it a preferred catalyst for large-scale chemical manufacturing .
Mecanismo De Acción
The mechanism of action of t-BuXphos Pd G4 involves the formation of an active palladium species that facilitates the cross-coupling reaction. The process typically includes:
Activation: The precatalyst is activated by a base, leading to the formation of a palladium(0) species.
Oxidative Addition: The palladium(0) species undergoes oxidative addition with an aryl halide, forming a palladium(II) complex.
Transmetalation: The palladium(II) complex reacts with a nucleophile (e.g., boronic acid or amine) in a transmetalation step.
Reductive Elimination: The final step involves reductive elimination, where the desired product is formed, and the palladium(0) species is regenerated.
Comparación Con Compuestos Similares
RuPhos Pd G3: Another third-generation precatalyst with different ligand structures, used in similar cross-coupling reactions.
Uniqueness: t-BuXphos Pd G4 stands out due to its enhanced stability, solubility, and efficiency. The methylation of the amino group on the biphenyl backbone prevents limitations found in earlier generations, making it a more versatile and reliable catalyst .
Propiedades
Fórmula molecular |
C44H62Cl2NO3PPdS |
|---|---|
Peso molecular |
893.3 g/mol |
Nombre IUPAC |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+) |
InChI |
InChI=1S/C29H45P.C13H12N.CH2Cl2.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;2-1-3;1-5(2,3)4;/h13-21H,1-12H3;2-7,9-10,14H,1H3;1H2;1H3,(H,2,3,4);/q;-1;;;+2/p-1 |
Clave InChI |
CJAUXVNOOJGVLK-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].C(Cl)Cl.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


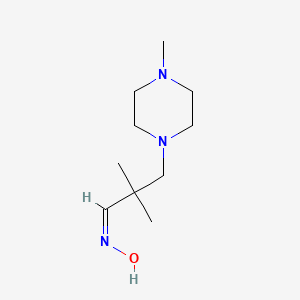
![2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)
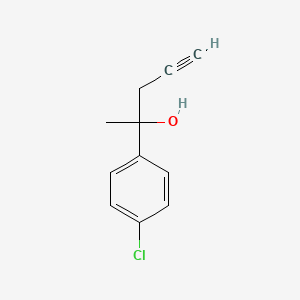
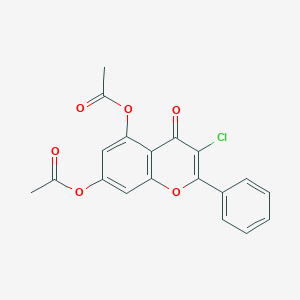
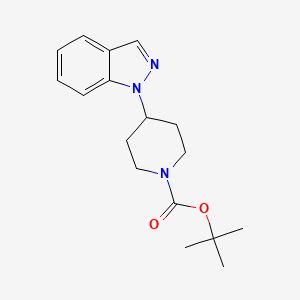
![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)

![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
![(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)

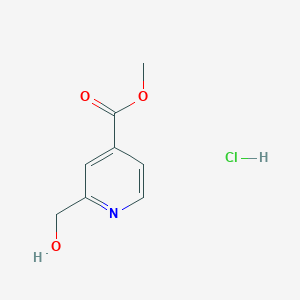
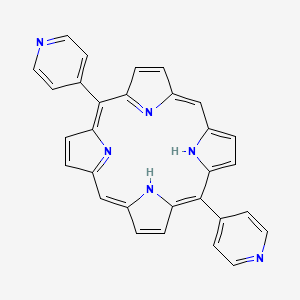
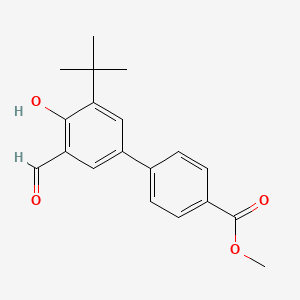
![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
